Cas no 1806922-34-8 (Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate)

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate
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- インチ: 1S/C10H9Br2F2NO2/c1-17-7(16)2-5-4-15-9(10(13)14)8(12)6(5)3-11/h4,10H,2-3H2,1H3
- InChIKey: XGJBOTVYEGRDBI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=C(CC(=O)OC)C=1CBr
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057122-250mg |
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate |
1806922-34-8 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029057122-500mg |
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate |
1806922-34-8 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029057122-1g |
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate |
1806922-34-8 | 97% | 1g |
$3,158.80 | 2022-03-31 |
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetateに関する追加情報
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1806922-34-8): A Comprehensive Overview
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1806922-34-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups, including bromo and difluoromethyl substituents, makes it a versatile building block for the development of novel therapeutic agents.
The molecular structure of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate consists of a pyridine core substituted with a bromo group at the 3-position, a bromomethyl group at the 4-position, and a difluoromethyl group at the 2-position. The acetate moiety at the 5-position further enhances its reactivity, making it an attractive candidate for further chemical modifications. This compound's multifaceted nature allows for diverse synthetic pathways, enabling chemists to explore various structural modifications and functionalizations.
In recent years, there has been a surge in research focused on developing new pharmaceuticals with enhanced efficacy and reduced side effects. The compound Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate has emerged as a key intermediate in this endeavor. Its structural motifs are frequently employed in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The bromo and difluoromethyl groups are particularly noteworthy, as they can be selectively modified to introduce additional biological functionalities.
One of the most compelling aspects of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate is its potential in drug discovery. Researchers have leveraged its scaffold to develop novel compounds that exhibit potent activity against various disease targets. For instance, studies have demonstrated its utility in synthesizing inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. The ability to fine-tune the electronic and steric properties of this compound through strategic functionalization has opened up new avenues for therapeutic intervention.
The synthesis of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include halogenation reactions to introduce the bromo substituents, followed by protection-deprotection strategies to manipulate the reactive sites. The incorporation of the difluoromethyl group often requires specialized reagents and conditions to ensure high selectivity and yield. These synthetic challenges underscore the compound's complexity but also its potential as a versatile tool in medicinal chemistry.
Advances in computational chemistry have further enhanced the utility of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate. Molecular modeling studies have been instrumental in predicting how different structural modifications will impact biological activity. By simulating interactions between this compound and target proteins, researchers can identify optimal analogs with improved pharmacokinetic profiles. This computational approach complements traditional wet-lab experimentation, providing a more efficient route to drug development.
The pharmaceutical industry has taken notice of the promising properties of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate. Several companies have initiated programs to explore its derivatives as potential drug candidates. Early-stage clinical trials have shown encouraging results for some of these compounds, particularly those targeting oncological applications. The success observed in these trials underscores the importance of this intermediate in advancing therapeutic strategies for complex diseases.
Looking ahead, the future prospects for Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate appear bright. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that interact with biological targets with high precision. The compound's unique structural features make it well-suited for addressing emerging therapeutic challenges, particularly those involving difficult-to-target proteins or complex disease pathways.
In conclusion, Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1806922-34-8) represents a significant advancement in pharmaceutical chemistry. Its multifunctional nature and synthetic accessibility make it an indispensable tool for drug discovery efforts aimed at developing next-generation therapeutics. As research progresses, this compound is poised to play an increasingly pivotal role in addressing unmet medical needs across various therapeutic areas.
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